5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is a complex organic compound featuring a benzofuran core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Amination: The cyclohexyl(methyl)amino group is introduced via nucleophilic substitution reactions, often using cyclohexylmethylamine and suitable activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides, sulfoxides.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzofuran core is a versatile scaffold for developing new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new polymers and dyes due to its stable benzofuran structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the benzofuran core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
5-{[Cyclohexyl(methyl)amino]sulfonyl}-2-benzofuran-1-carboxylic acid: Similar structure but different positioning of the carboxylic acid group.
5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzothiophene-2-carboxylic acid: Contains a benzothiophene core instead of benzofuran.
Uniqueness
The unique combination of the benzofuran core with the sulfonyl and amino groups in 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid provides distinct chemical properties and biological activities that are not observed in similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[cyclohexyl(methyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-11-14-10-13(8-9-15(14)23-16(11)17(19)20)24(21,22)18(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJHWURZGSHQBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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